![molecular formula C14H14N2O2 B14339876 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol CAS No. 104354-91-8](/img/structure/B14339876.png)
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is an organic compound characterized by its unique structure, which includes a phenyl group, a phenyldiazenyl group, and a peroxol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol typically involves the reaction of phenylhydrazine with acetophenone in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different products.
Reduction: The phenyldiazenyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include phenylacetic acid derivatives.
Reduction: Products include phenylhydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The phenyldiazenyl group can interact with nucleophiles, leading to various biochemical reactions. These interactions can modulate cellular pathways and influence biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-ethanediol: Similar structure but lacks the phenyldiazenyl and peroxol groups.
Phenylhydrazine: Contains the phenyldiazenyl group but lacks the phenyl and peroxol groups.
Acetophenone: Contains the phenyl group but lacks the phenyldiazenyl and peroxol groups.
Uniqueness
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is unique due to the presence of both the phenyldiazenyl and peroxol groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
104354-91-8 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(1-hydroperoxy-1-phenylethyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-14(18-17,12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11,17H,1H3 |
Clé InChI |
GOSXEJXYBBCMAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(N=NC2=CC=CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



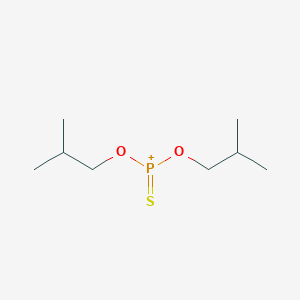
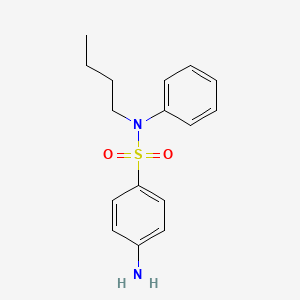
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
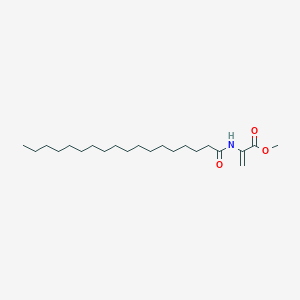
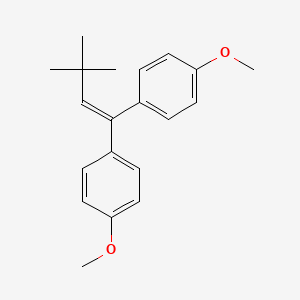
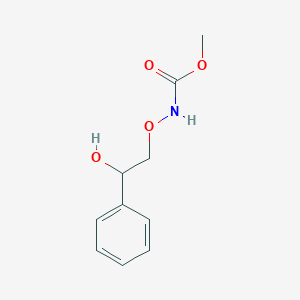
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
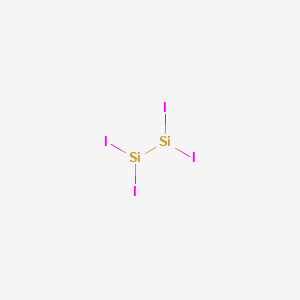
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
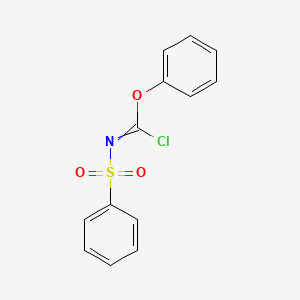
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
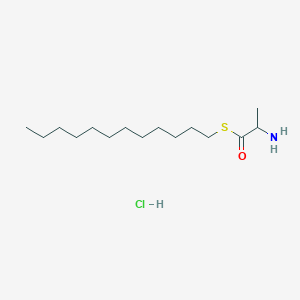
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
